molecular formula C12H13NS B12562124 3,4-Dimethyl-2-(methylsulfanyl)quinoline CAS No. 192696-25-6

3,4-Dimethyl-2-(methylsulfanyl)quinoline

Cat. No.: B12562124
CAS No.: 192696-25-6
M. Wt: 203.31 g/mol
InChI Key: KLYSKAHLWCQRFI-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2-(methylsulfanyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound, in particular, features a quinoline core substituted with two methyl groups and a methylsulfanyl group, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-2-(methylsulfanyl)quinoline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-2-(methylsulfanyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Dihydroquinoline derivatives

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

3,4-Dimethyl-2-(methylsulfanyl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-2-(methylsulfanyl)quinoline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(methylsulfanyl)quinoline
  • 2,6-Dimethyl-4-(methylsulfanyl)quinoline
  • 4-Hydroxy-2-quinolones

Uniqueness

3,4-Dimethyl-2-(methylsulfanyl)quinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl and methylsulfanyl groups can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets .

Properties

CAS No.

192696-25-6

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

3,4-dimethyl-2-methylsulfanylquinoline

InChI

InChI=1S/C12H13NS/c1-8-9(2)12(14-3)13-11-7-5-4-6-10(8)11/h4-7H,1-3H3

InChI Key

KLYSKAHLWCQRFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)SC)C

Origin of Product

United States

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